

A Technical Guide to 2,3-Dichlorobenzyl Alcohol for Research Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,3-Dichlorobenzyl alcohol**

Cat. No.: **B150960**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and research applications of **2,3-Dichlorobenzyl alcohol**. This document is intended to serve as a valuable resource for researchers in organic synthesis, antimicrobial drug development, and other scientific disciplines.

Commercial Availability and Supplier Specifications

2,3-Dichlorobenzyl alcohol is available from a range of commercial suppliers, catering to the needs of research and development laboratories. The purity and specifications of the commercially available product can vary between suppliers. A summary of key quantitative data from prominent suppliers is presented in Table 1 for easy comparison.

Supplier	Purity	Molecular Formula	Molecular Weight (g/mol)	CAS Number	Melting Point (°C)	Physical Form
Aladdin Scientific	≥98% (GC)	C ₇ H ₆ Cl ₂ O	177.02	38594-42-2	Not specified	Not specified
Amerigo Scientific	Not specified	Cl ₂ C ₆ H ₃ CH ₂ OH	177.03	38594-42-2	Not specified	Not specified
Carl ROTH	≥95%	C ₇ H ₆ Cl ₂ O	177.03	38594-42-2	86	Not specified
Fisher Scientific (TCI)	≥98.0% (GC)	C ₇ H ₆ Cl ₂ O	177.024	38594-42-2	86	Crystalline Powder
Santa Cruz Biotechnology	Not specified	C ₇ H ₆ Cl ₂ O	177.03	38594-42-2	Not specified	Not specified
Sigma-Aldrich	97%	C ₇ H ₆ Cl ₂ O	177.02	38594-42-2	85-88	Solid

Table 1: Comparison of Commercial Suppliers for **2,3-Dichlorobenzyl Alcohol**. This table summarizes the key specifications for **2,3-Dichlorobenzyl alcohol** available from various suppliers. Researchers should consult the suppliers' websites for the most current information and to request a certificate of analysis for lot-specific data.

Research Applications and Experimental Protocols

2,3-Dichlorobenzyl alcohol is utilized in various research applications, primarily as a building block in organic synthesis and for its antimicrobial properties.

Organic Synthesis

While specific protocols for the direct use of **2,3-Dichlorobenzyl alcohol** as a starting material in complex syntheses are not extensively detailed in publicly available literature, its structure lends itself to a variety of standard organic transformations. For instance, the hydroxyl group


can be a site for esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid. The aromatic chlorine substituents can also be targets for nucleophilic aromatic substitution or cross-coupling reactions.

A relevant synthetic protocol for a related isomer, 2,4-Dichlorobenzyl alcohol, is described in a patent, which could potentially be adapted for the 2,3-isomer. The described two-stage process involves the reaction of the corresponding dichlorobenzyl chloride with a water-soluble salt of an organic acid in the presence of a phase transfer catalyst, followed by hydrolysis with a strong base^{[1][2][3]}.

Antimicrobial and Virucidal Activity

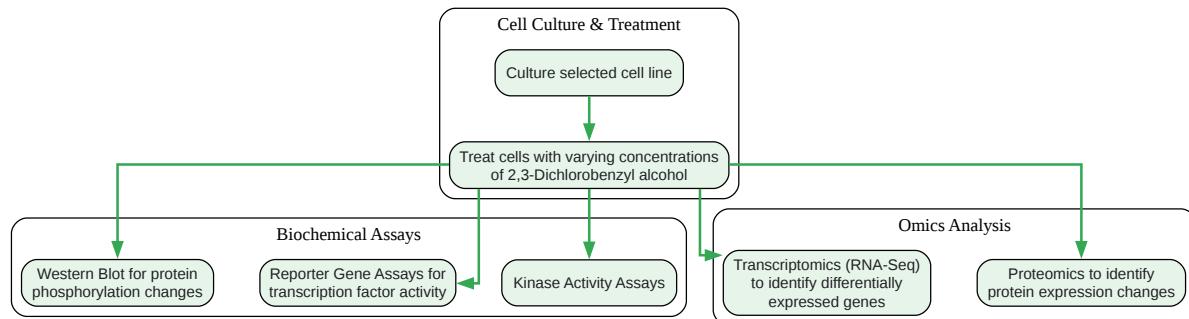
Dichlorobenzyl alcohols, in general, are known for their antiseptic properties. Research has demonstrated the antimicrobial and virucidal effects of 2,4-Dichlorobenzyl alcohol, often in combination with other active ingredients like amylmetacresol^{[4][5][6][7][8]}. These studies provide a basis for evaluating the biological activity of the 2,3-isomer.

A general workflow for assessing the antimicrobial activity of **2,3-Dichlorobenzyl alcohol** is outlined below.

[Click to download full resolution via product page](#)

Antimicrobial Activity Testing Workflow

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)


This protocol is a generalized procedure based on standard microbiology methods and can be adapted to test the antimicrobial activity of **2,3-Dichlorobenzyl alcohol**.

- Preparation of Test Compound: Prepare a stock solution of **2,3-Dichlorobenzyl alcohol** in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.
- Microbial Culture: Grow the desired microbial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*, *Candida albicans*) in an appropriate liquid culture medium to a logarithmic growth phase.
- Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the **2,3-Dichlorobenzyl alcohol** stock solution with the culture medium to achieve a range of concentrations.
- Inoculation: Add a standardized inoculum of the microbial culture to each well of the microtiter plate. Include positive (microbes with no test compound) and negative (medium only) controls.
- Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism for a specified period (e.g., 18-24 hours for bacteria).
- MIC Determination: The MIC is the lowest concentration of **2,3-Dichlorobenzyl alcohol** that completely inhibits the visible growth of the microorganism.

Signaling Pathways

Currently, there is a lack of specific research detailing the direct interaction of **2,3-Dichlorobenzyl alcohol** with specific cellular signaling pathways. Much of the existing research on the signaling effects of "alcohol" refers to ethanol and its impact on pathways such as those involving protein kinase A (PKA), protein kinase C (PKC), and receptor tyrosine kinases[9][10][11][12]. The primary application of dichlorobenzyl alcohols in the literature is as antiseptic agents, where their mechanism is often attributed to the general disruption of microbial cell membranes and protein denaturation rather than specific signaling pathway modulation[13].

Further research is required to determine if **2,3-Dichlorobenzyl alcohol** has any specific effects on eukaryotic cell signaling pathways, which could open new avenues for its application in drug development. A general workflow for investigating such potential effects is proposed below.

[Click to download full resolution via product page](#)

Workflow for Investigating Signaling Pathway Effects

This guide provides a foundational understanding of **2,3-Dichlorobenzyl alcohol** for research purposes. Researchers are encouraged to consult the original publications and supplier documentation for more detailed information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US4387253A - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. EP0047622B1 - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]

- 4. Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Virucidal action of sore throat lozenges against respiratory viruses parainfluenza type 3 and cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. 2,4-Dichlorobenzyl alcohol: pharmacological action and applications_Chemicalbook [chemicalbook.com]
- 9. Signaling Pathways Mediating Alcohol Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracellular signaling pathways that regulate behavioral responses to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ethanol Induces Microglial Cell Death via the NOX/ROS/PARP/TRPM2 Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alcohol and membrane-associated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to 2,3-Dichlorobenzyl Alcohol for Research Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b150960#commercial-suppliers-of-2-3-dichlorobenzyl-alcohol-for-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com